3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]-
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Overview
Description
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound features a diazenyl group (N=N) attached to a methoxyphenyl ring, which is further connected to an isoxazole ring substituted with two amino groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- typically involves the following steps:
Diazotization: The starting material, 4-methoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate isoxazole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce corresponding amines .
Scientific Research Applications
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to its bioactivity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine: Similar structure but with different substitution patterns.
3,5-Diamino-4-(p-methoxyphenyl)hydrazonopyrazole: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
3,5-Isoxazolediamine, 4-[(4-methoxyphenyl)azo]- is unique due to its specific substitution pattern and the presence of both diazenyl and isoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1,2-oxazole-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-16-7-4-2-6(3-5-7)13-14-8-9(11)15-17-10(8)12/h2-5H,12H2,1H3,(H2,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRCFMNQJXKHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(ON=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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